1-Cyclopropyl-3-(4-methylphenyl)piperazine
Overview
Description
1-Cyclopropyl-3-(4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Piperazines
are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group . This class of compounds includes several well-known drugs such as sildenafil (Viagra), vardenafil (Levitra), and paroxetine (Paxil) among others .
Mode of Action
The mode of action of piperazines can vary widely depending on the specific compound. Some may act as agonists, stimulating the activity of their target receptors, while others may act as antagonists, blocking the activity of their targets .
Biochemical Pathways
Piperazines can influence a variety of biochemical pathways depending on their specific targets. For example, compounds that act on serotonin receptors can influence mood and behavior, while those that act on dopamine receptors can influence movement and reward .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of piperazines can vary widely depending on the specific compound and its chemical properties. Some may be well absorbed orally, while others may require injection. They may be metabolized by the liver and excreted in the urine .
Result of Action
The effects of piperazines can range from antidepressant and antipsychotic effects (in the case of compounds like paroxetine) to vasodilation and erection facilitation (in the case of compounds like sildenafil) .
Action Environment
The efficacy and stability of piperazines can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. For example, the absorption of some piperazines can be influenced by the presence of food in the stomach .
Properties
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)14-10-16(9-8-15-14)13-6-7-13/h2-5,13-15H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBKRVQAVHVPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCN2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.